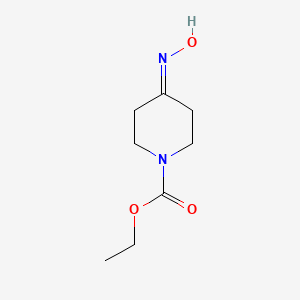

Ethyl 4-(hydroxyimino)piperidine-1-carboxylate

Description

Properties

CAS No. |

53786-42-8 |

|---|---|

Molecular Formula |

C8H14N2O3 |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

ethyl 4-hydroxyiminopiperidine-1-carboxylate |

InChI |

InChI=1S/C8H14N2O3/c1-2-13-8(11)10-5-3-7(9-12)4-6-10/h12H,2-6H2,1H3 |

InChI Key |

IJZQTCJAGLIWQW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCC(=NO)CC1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via the following key steps:

Starting Material: Piperidine or a suitably substituted piperidine derivative.

N-Carboxylation: Introduction of the ethyl carboxylate group at the nitrogen atom of the piperidine ring, typically through reaction with ethyl chloroformate or ethyl carbonate derivatives.

Oximation at the 4-Position: Conversion of the 4-position substituent (often a ketone or aldehyde precursor) to the hydroxyimino group (-C=NOH) via reaction with hydroxylamine or hydroxylamine derivatives.

This general approach requires careful control of reaction conditions to achieve selective substitution and avoid side reactions.

Detailed Preparation Route from Literature and Patents

A patent (US2486795A) outlines related synthetic methods involving piperidine derivatives and their functionalization, which can be adapted to prepare this compound. The key steps adapted from such methods are:

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | N-Carboxylation of Piperidine | Piperidine + Ethyl chloroformate or Ethyl carbonate, base (e.g., potassium carbonate), solvent (e.g., dichloromethane), room temperature | Forms Ethyl piperidine-1-carboxylate intermediate |

| 2 | Introduction of 4-Keto Group | Selective oxidation or acylation at 4-position, e.g., via 4-piperidone intermediate | Prepares for oximation |

| 3 | Oximation | Hydroxylamine hydrochloride, base (e.g., pyridine or sodium acetate), solvent (e.g., ethanol or methanol), reflux | Converts 4-keto group to hydroxyimino group, yielding this compound |

Reaction Conditions and Optimization

N-Carboxylation: Typically performed under mild basic conditions to neutralize HCl formed and avoid overreaction. Potassium carbonate or triethylamine are common bases.

Oximation: Requires precise pH control to favor formation of the oxime rather than side products. Refluxing in alcoholic solvents enhances reaction rates.

Purification: The target compound is usually purified by recrystallization or chromatography to remove unreacted starting materials and side products.

Alternative Methods

While the above method is standard, alternative approaches may include:

Direct oximation of 4-keto piperidine derivatives followed by N-alkylation with ethyl chloroformate.

Use of silver oxide or other oxidants for selective oxidation steps.

However, these methods are less documented and may require further optimization for yield and purity.

Analytical Data and Characterization

The prepared this compound is characterized by:

| Analytical Technique | Expected Data |

|---|---|

| NMR Spectroscopy | Signals corresponding to ethyl ester (triplet and quartet for CH3 and CH2), piperidine ring protons, and characteristic oxime proton (often a singlet) |

| Infrared Spectroscopy (IR) | Strong absorption bands for ester carbonyl (~1735 cm^-1), N-OH stretch (~900-950 cm^-1), and C=N stretch (~1600 cm^-1) |

| Mass Spectrometry (MS) | Molecular ion peak at m/z = 186 (M+), fragmentation patterns consistent with piperidine and ester moieties |

| Melting Point | Typically determined to assess purity; literature values vary depending on preparation |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| N-Carboxylation followed by Oximation | Piperidine | Ethyl chloroformate, Hydroxylamine hydrochloride | Mild base, reflux in alcohol | Straightforward, well-documented | Requires multi-step purification |

| Oximation followed by N-Carboxylation | 4-Keto piperidine | Hydroxylamine, Ethyl chloroformate | Controlled pH, mild base | Potentially higher selectivity | Less common, may have lower yields |

| Oxidative Functionalization | Piperidine derivatives | Silver oxide, Hydroxylamine | Oxidation, then oximation | Alternative route | More complex, less scalable |

Chemical Reactions Analysis

Ethyl 4-(hydroxyimino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-(hydroxyimino)piperidine-1-carboxylate is a chemical compound with diverse applications in scientific research, particularly in pharmaceuticals and chemical synthesis. It can be analyzed using reverse phase (RP) HPLC methods .

Scientific Research Applications

- Pharmaceuticals this compound serves as an intermediate in synthesizing various pharmaceuticals.

- Chemical Research This compound is used in developing new chemical reactions and synthetic methodologies.

- Biological Studies It is also employed in studying biological pathways and mechanisms.

Separation and Analysis

This compound can be analyzed using reverse phase (RP) HPLC with acetonitrile, water, and phosphoric acid as the mobile phase . For mass spectrometry (MS) applications, formic acid can replace phosphoric acid . Smaller particle columns are available for fast UPLC applications . This method is scalable and suitable for isolating impurities in preparative separation and pharmacokinetics .

Other Hydroxyiminopiperidine Carboxylates

N-protected 4-((2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxamido)piperidine-1-carboxylates are used in the preparation of beta-lactamase inhibitors such as 7-oxo-l,6-diazabicyclo[3.2.1]octane-2-carboxamides and esters . Certain 7-oxo-l,6-diazabicyclo[3.2.1]octane-2-carboxamides inhibit β-lactamase and, when used with β-lactam antibiotics, can treat bacterial infections by overcoming resistance mechanisms .

Piperidine Compounds in general

Mechanism of Action

The mechanism of action of Ethyl 4-(hydroxyimino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Analogs

Below is a comparative analysis of ethyl 4-(hydroxyimino)piperidine-1-carboxylate and its analogs:

Research Findings and Pharmacological Potential

- Synthetic Utility: Piperidine carboxylates are frequently used as intermediates. For example, tert-butyl 4-(hydroxyimino)piperidine-1-carboxylate serves as a precursor in synthesizing MST3/4 kinase inhibitors and positive allosteric modulators (PAMs) for muscarinic receptors .

- Docking Studies: The hydroxyimino group’s ability to form hydrogen bonds is critical in molecular docking. However, substituent variations (e.g., trifluoromethyl or pyridinyl groups) significantly alter binding affinities and selectivity .

- Stability and Toxicity : Ethyl esters generally exhibit shorter metabolic half-lives than tert-butyl derivatives, which may limit their therapeutic utility without further structural optimization .

Biological Activity

Ethyl 4-(hydroxyimino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : CHNO

- Molecular Weight : 173.21 g/mol

- CAS Number : 65214-82-6

- Appearance : Clear liquid, colorless to light yellow

The compound features a piperidine ring, which is a common structural motif in many bioactive compounds. The presence of the hydroxyimino group is particularly noteworthy as it may influence the compound's reactivity and biological interactions.

Antibacterial Properties

This compound has demonstrated antibacterial activity against various Gram-positive pathogens, including:

- Staphylococcus aureus (including MRSA)

- Enterococcus faecium

- Streptococcus pneumoniae

Research indicates that the compound exhibits significant potential for treating infections caused by antibiotic-resistant strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .

Antiparasitic Activity

Studies have shown that derivatives of piperidine compounds, including this compound, possess antiparasitic properties. The incorporation of polar functional groups has been associated with improved aqueous solubility and enhanced activity against parasites, indicating a promising avenue for developing new antiparasitic agents .

The biological activity of this compound can be attributed to several mechanisms:

- Nitric Oxide Production : The compound has been implicated in the production of nitric oxide (NO), which plays a critical role in mediating immune responses, including tumoricidal and bactericidal actions in macrophages .

- Cytokine Modulation : It enhances the synthesis of pro-inflammatory mediators such as IL-6 and IL-8, suggesting a role in inflammatory responses and potential applications in immunotherapy .

- Inhibition of Cysteine Proteases : Some derivatives have shown preferential inhibition of cysteine proteases like cathepsin S, which are involved in various metabolic diseases and cancer progression .

Case Studies and Research Findings

Several studies have focused on the pharmacological profiles and therapeutic potentials of this compound:

Q & A

Q. What are the recommended methods for synthesizing Ethyl 4-(hydroxyimino)piperidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves condensation of a piperidine precursor with hydroxylamine derivatives. Key steps include:

- Protection of the piperidine nitrogen using groups like tert-butyl carbamate (Boc) to prevent undesired side reactions (e.g., tert-butyl 4-amino-piperidine derivatives in and ) .

- Oxime formation : Reacting a ketone or aldehyde intermediate with hydroxylamine hydrochloride under controlled pH (e.g., aqueous NaOH in ) .

- Esterification : Ethyl groups are introduced via carboxylation, as seen in and , where ethyl esters are formed using ethanol and acid catalysts .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients in ) or recrystallization improves purity .

Q. Optimization Tips :

- Adjust reaction time and temperature to minimize hydrolysis of the oxime group.

- Monitor pH during oxime formation to avoid decomposition (ideal range: pH 7–9).

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation (as recommended for similar piperidine esters in and ) .

- Solubility : Use anhydrous solvents (e.g., DMF or THF) for dissolution to avoid hydrolysis ( and describe solvent compatibility) .

- Safety : Follow protocols for handling hygroscopic and oxygen-sensitive compounds, including inert atmosphere gloveboxes (refer to safety data in and ) .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify the oxime (δ 8–10 ppm for N–OH) and ester carbonyl (δ 165–175 ppm) (e.g., reports detailed NMR shifts for analogous compounds) .

- IR Spectroscopy : Confirm oxime (N–O stretch at ~1630 cm) and ester (C=O at ~1730 cm) functional groups .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98% as in and ) .

- Elemental Analysis : Validate empirical formulas (e.g., achieved <0.3% deviation in C/H/N ratios) .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields when using different protecting groups or coupling agents for derivatives of this compound?

Methodological Answer:

- Comparative Analysis : Test Boc () vs. benzyl () protecting groups under identical conditions. Boc groups may offer higher stability in acidic environments .

- Coupling Agents : Replace traditional reagents (e.g., DCC) with polymer-supported catalysts () to improve reproducibility and reduce byproducts .

- Mechanistic Studies : Use in situ FTIR or LC-MS to track intermediate formation and identify yield-limiting steps (as in and ) .

Q. What strategies mitigate oxime group instability during multi-step syntheses involving this compound?

Methodological Answer:

- Protection : Convert the oxime to a stable ether derivative (e.g., benzyloxyimino in ) during reactive steps .

- Low-Temperature Reactions : Perform acylations or alkylations at 0–5°C to slow hydrolysis ( and use ice baths for sensitive steps) .

- Solvent Choice : Use aprotic solvents like THF or DCM to minimize nucleophilic attack on the oxime ( and ) .

Q. How does the electronic environment of the piperidine ring influence the reactivity of the hydroxyimino group in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects : Substituents like esters () or sulfonamides () increase oxime electrophilicity, enhancing nucleophilic addition .

- Conformational Analysis : Use DFT calculations () to predict how ring puckering affects orbital alignment during coupling (e.g., sp hybridization vs. planar transition states) .

- Experimental Validation : Screen Pd- or Cu-catalyzed conditions (as in ’s aryl halide library) to correlate electronic effects with reaction efficiency .

Q. How can computational modeling predict the conformational stability of this compound in solution?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Replicate solvent interactions (e.g., water vs. ethanol) to assess hydrogen-bonding patterns (’s 3D visualization methods) .

- Docking Studies : Model interactions with biological targets (e.g., enzymes in ’s Loratadine derivatives) to prioritize synthetic analogs .

- QM/MM Calculations : Evaluate transition states for oxime tautomerization (syn vs. anti forms) and their energy barriers .

Q. How do researchers resolve discrepancies between theoretical and experimental spectroscopic data for this compound?

Methodological Answer:

- DFT-Based NMR Prediction : Use software (e.g., Gaussian) to simulate chemical shifts and compare with experimental data (’s H NMR δ 1.52–8.09 ppm) .

- Solvent Correction : Account for solvent polarity in computational models (e.g., DMSO-d in vs. chloroform in ) .

- Crystallography : Obtain single-crystal X-ray structures to validate molecular geometry (not explicitly cited but implied by purity protocols in and ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.